molecular formula C19H15N3O2 B2861717 N-(4-{pyrrolo[1,2-a]quinoxalin-4-yloxy}phenyl)acetamide CAS No. 477886-72-9

N-(4-{pyrrolo[1,2-a]quinoxalin-4-yloxy}phenyl)acetamide

Cat. No.: B2861717
CAS No.: 477886-72-9
M. Wt: 317.348
InChI Key: BWUAYZBYYVAOCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{pyrrolo[1,2-a]quinoxalin-4-yloxy}phenyl)acetamide is a heterocyclic compound that has garnered attention due to its potential biological activities. The compound features a pyrrolo[1,2-a]quinoxaline moiety, which is known for its diverse pharmacological properties, including anticancer, antiviral, and antimicrobial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{pyrrolo[1,2-a]quinoxalin-4-yloxy}phenyl)acetamide typically involves multi-step pathways starting from commercially available precursorsThe reaction conditions often include the use of catalysts, such as palladium or copper, and solvents like toluene or dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that prioritize cost-effectiveness and yield. Green chemistry principles, such as the use of recyclable catalysts and environmentally benign solvents, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4-{pyrrolo[1,2-a]quinoxalin-4-yloxy}phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its role as an enzyme inhibitor and receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{pyrrolo[1,2-a]quinoxalin-4-yloxy}phenyl)acetamide stands out due to its unique combination of the pyrrolo[1,2-a]quinoxaline core with the phenylacetamide group, which may enhance its biological activity and specificity .

Properties

IUPAC Name

N-(4-pyrrolo[1,2-a]quinoxalin-4-yloxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2/c1-13(23)20-14-8-10-15(11-9-14)24-19-18-7-4-12-22(18)17-6-3-2-5-16(17)21-19/h2-12H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWUAYZBYYVAOCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N4C2=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.